molecular formula C12H23NO B311096 N-isopentylcyclohexanecarboxamide

N-isopentylcyclohexanecarboxamide

Cat. No.: B311096
M. Wt: 197.32 g/mol
InChI Key: FHGCUNYXPIYARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentylcyclohexanecarboxamide is a cyclohexane-derived carboxamide featuring an isopentyl (3-methylbutyl) substituent on the nitrogen atom. The cyclohexanecarboxamide scaffold is widely studied due to its conformational rigidity, which influences binding affinity in pharmaceutical and agrochemical applications. Derivatives of this class often exhibit modified solubility, metabolic stability, and toxicity profiles depending on the substituent attached to the amide nitrogen .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(3-methylbutyl)cyclohexanecarboxamide

InChI

InChI=1S/C12H23NO/c1-10(2)8-9-13-12(14)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,13,14)

InChI Key

FHGCUNYXPIYARV-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1CCCCC1

Canonical SMILES

CC(C)CCNC(=O)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Chloro and phenyl substituents (e.g., N-(3-Chlorophenyl) and N-(1-Phenylethyl) derivatives) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Polarity: The cyano group in N-(2-Cyanophenyl)cyclohexanecarboxamide improves solubility, making it more suitable for formulations requiring higher bioavailability .
  • Metabolic Stability : Acetylated derivatives like N-(3-Acetylphenyl)cyclohexanecarboxamide are prone to enzymatic hydrolysis, limiting their pharmacokinetic half-life .

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